molecular formula C17H14N2S B5711634 N-(4-methylphenyl)-4-quinolinecarbothioamide

N-(4-methylphenyl)-4-quinolinecarbothioamide

Cat. No. B5711634
M. Wt: 278.4 g/mol
InChI Key: IPOPTBOYWNKCEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-4-quinolinecarbothioamide, also known as SMT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a unique structure that makes it an attractive candidate for various biological and biochemical studies.

Mechanism of Action

N-(4-methylphenyl)-4-quinolinecarbothioamide inhibits the activity of carbonic anhydrase IX by binding to its active site. This binding prevents the enzyme from performing its normal function, which is to catalyze the conversion of carbon dioxide to bicarbonate and protons. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can cause apoptosis and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the growth and proliferation of cancer cells by inhibiting the activity of carbonic anhydrase IX. This compound has also been shown to reduce the formation of new blood vessels, which is important for the growth and spread of cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects, which can be beneficial for various inflammatory conditions.

Advantages and Limitations for Lab Experiments

N-(4-methylphenyl)-4-quinolinecarbothioamide has several advantages for lab experiments. It is a stable and easy-to-synthesize compound that can be easily purified. This compound is also relatively inexpensive, making it an attractive candidate for various studies. However, this compound has some limitations as well. It is a highly hydrophobic compound, which can make it difficult to dissolve in aqueous solutions. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in certain experiments.

Future Directions

There are several future directions for the study of N-(4-methylphenyl)-4-quinolinecarbothioamide. One potential direction is to investigate its potential as a cancer treatment. Further studies are needed to determine the optimal dosage and administration of this compound for cancer treatment. Additionally, more research is needed to determine the potential side effects of this compound and its long-term effectiveness. Another potential direction is to investigate the anti-inflammatory effects of this compound. Further studies are needed to determine the mechanism of action of this compound in reducing inflammation and its potential applications in the treatment of various inflammatory conditions.
Conclusion:
In conclusion, this compound (this compound) is a chemical compound that has potential applications in scientific research. Its unique structure and mechanism of action make it an attractive candidate for various biological and biochemical studies. Further research is needed to determine the full potential of this compound in cancer treatment and its anti-inflammatory effects.

Synthesis Methods

The synthesis of N-(4-methylphenyl)-4-quinolinecarbothioamide involves the reaction of 4-methylbenzenamine with 2-chloroquinoline-3-carbonyl chloride in the presence of sodium hydroxide. This reaction produces this compound as a yellow crystalline solid with a melting point of 158-160°C.

Scientific Research Applications

N-(4-methylphenyl)-4-quinolinecarbothioamide has been extensively studied for its potential applications in scientific research. It is known to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer cells. This inhibition has been shown to reduce the growth and proliferation of cancer cells, making this compound a potential candidate for cancer treatment.

properties

IUPAC Name

N-(4-methylphenyl)quinoline-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2S/c1-12-6-8-13(9-7-12)19-17(20)15-10-11-18-16-5-3-2-4-14(15)16/h2-11H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOPTBOYWNKCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)C2=CC=NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.